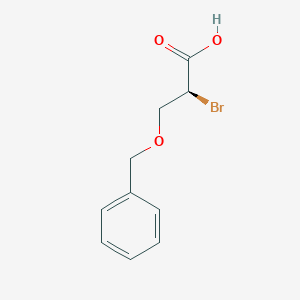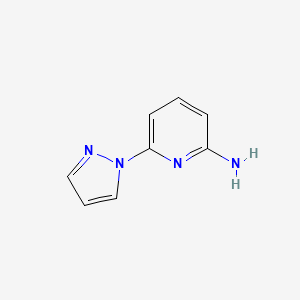
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is characterized by the presence of a carbonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a thiophene derivative and a thioamide, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while coupling reactions can form biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarbonyl chloride: Similar in structure but lacks the thiazole ring.
4-Methylthiazole-5-carbonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophen-2-ylthiazole: Similar in structure but lacks the carbonyl chloride group.
Uniqueness
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both thiophene and thiazole rings along with the reactive carbonyl chloride group. This combination of structural features makes it a versatile compound with a wide range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H6ClNOS2 |
|---|---|
Molekulargewicht |
243.7 g/mol |
IUPAC-Name |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3 |
InChI-Schlüssel |
XRJSUTDTRLLZHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)





![Acetic acid, [(3-cyano-2-pyridinyl)amino]oxo-, ethyl ester](/img/structure/B8639877.png)



![3-[2-(4-Fluorophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B8639911.png)

